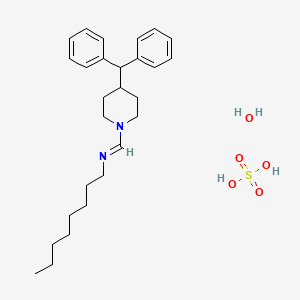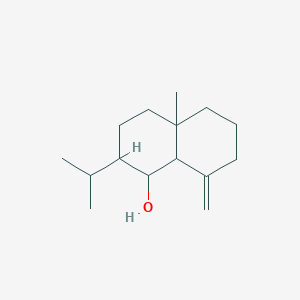![molecular formula C8H16N2O B12301372 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
7-Methoxyoctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine est un composé hétérocyclique contenant de l'azote. Il présente un cycle pyrrole fusionné à un cycle pyrazine, ce qui en fait un membre de la famille des pyrrolopyrazines. Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines, notamment la chimie médicinale et la science des matériaux .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, les réactions de cyclisation, d'annelation de cycle et de cycloaddition sont fréquemment utilisées . L'arylation directe C-H est une autre méthode utilisée pour synthétiser des dérivés de pyrrolopyrazine .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine ne soient pas largement documentées, les principes généraux de la synthèse à grande échelle impliquent l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela implique souvent l'utilisation de réacteurs à haute pression, de systèmes à écoulement continu et de techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions
La 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés entièrement saturés .
Applications de la recherche scientifique
La 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine a plusieurs applications en recherche scientifique :
Chimie : Elle sert de brique de construction pour la synthèse de molécules plus complexes.
Biologie : Elle présente des activités antimicrobiennes, anti-inflammatoires et antivirales potentielles.
Médecine : Elle est explorée pour son utilisation potentielle dans la découverte et le développement de médicaments.
Industrie : Elle peut être utilisée dans la production de matériaux avancés et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber l'activité des kinases, qui est cruciale dans les voies de signalisation cellulaire .
Applications De Recherche Scientifique
7-Methoxyoctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is being explored for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de pyrrolopyrazine, tels que :
- 5H-pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine-7-carboxylate
Unicité
La 7-Méthoxyoctahydropyrrolo[1,2-a]pyrazine est unique en raison de son motif de substitution spécifique et de la présence d'un groupe méthoxy. Cette caractéristique structurelle peut contribuer à ses activités biologiques et à sa réactivité chimique distinctes par rapport aux autres dérivés de pyrrolopyrazine .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3 |
Clé InChI |
ATHHKQMHRWUULC-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2CNCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



